N-Benzyl-1,1,1-triphenoxysilanamine
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Overview
Description
N-Benzyl-1,1,1-triphenoxysilanamine: is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group attached to a silanamine core, which is further substituted with three phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,1,1-triphenoxysilanamine typically involves the reaction of benzylamine with triphenoxysilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-1,1,1-triphenoxysilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanamine derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
N-Benzyl-1,1,1-triphenoxysilanamine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in biological systems, including as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-1,1,1-triphenoxysilanamine involves its interaction with specific molecular targets The benzyl group and phenoxy substituents play a crucial role in its reactivity and binding affinity The compound may interact with enzymes or receptors, leading to modulation of biological pathways
Comparison with Similar Compounds
- N-Benzyl-1,1,1-trimethoxysilanamine
- N-Benzyl-1,1,1-triethoxysilanamine
- N-Benzyl-1,1,1-tripropoxysilanamine
Comparison: N-Benzyl-1,1,1-triphenoxysilanamine is unique due to the presence of phenoxy groups, which impart distinct chemical properties compared to methoxy, ethoxy, or propoxy derivatives. The phenoxy groups enhance the compound’s stability and reactivity, making it suitable for specific applications that require these characteristics.
Properties
CAS No. |
87498-96-2 |
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Molecular Formula |
C25H23NO3Si |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-phenyl-N-triphenoxysilylmethanamine |
InChI |
InChI=1S/C25H23NO3Si/c1-5-13-22(14-6-1)21-26-30(27-23-15-7-2-8-16-23,28-24-17-9-3-10-18-24)29-25-19-11-4-12-20-25/h1-20,26H,21H2 |
InChI Key |
YBPJFBUKBXDEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN[Si](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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